methyl 1H-imidazole-2-carboxylate hydrochloride
Description
Properties
IUPAC Name |
methyl 1H-imidazole-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2.ClH/c1-9-5(8)4-6-2-3-7-4;/h2-3H,1H3,(H,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCRNSLYHBKSPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060006-00-8 | |
| Record name | methyl 1H-imidazole-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
The most widely documented method involves the reaction of 1-methyl-1H-imidazole with methyl chloroformate in the presence of a base. This approach, detailed in a 2015 patent, employs acetonitrile as the solvent and triethylamine to neutralize hydrochloric acid generated during the reaction. The process occurs in two stages:
- Addition Step : A solution of 1-methyl-1H-imidazole and triethylamine in acetonitrile is cooled to −20°C to 10°C, followed by dropwise addition of methyl chloroformate.
- Reaction Step : The mixture is stirred at room temperature, facilitating nucleophilic acyl substitution to yield the ester.
Key variables include temperature control (−45°C to 10°C), stoichiometric ratios (1:1.2 imidazole to chloroformate), and the use of acetonitrile, which enhances solubility and reaction homogeneity.
Scalability and Industrial Adaptation
This method is notable for its scalability. Trials with 50 g of 1-methyl-1H-imidazole demonstrated consistent yields exceeding 85% regardless of batch size, attributed to the solvent’s ability to dissipate exothermic heat. Industrial adaptations often replace triethylamine with cheaper alternatives like sodium bicarbonate, though this may necessitate longer reaction times.
Oxidation of 1-Methyl-2-Imidazolecarboxaldehyde
Hydrogen Peroxide Oxidation
An alternative route starts with 1-methyl-2-imidazolecarboxaldehyde, which undergoes oxidation using aqueous hydrogen peroxide (30%) at 20°C for 72 hours. The aldehyde group is converted to a carboxylic acid, followed by esterification with methanol under acidic conditions to form the methyl ester. Subsequent treatment with hydrochloric acid yields the hydrochloride salt.
Yield and Practical Considerations
This method achieves quantitative yields (100%) under optimized conditions. However, the prolonged reaction time and sensitivity to decarboxylation at elevated temperatures limit its industrial use. Laboratory protocols often incorporate stabilizers like EDTA to suppress metal-catalyzed side reactions.
Carbodiimide-Assisted Coupling Reactions
Esterification via EDCI/DMAP
A 2010 study reported the synthesis of imidazole-2-carboxylate derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP). The protocol involves:
- Activating imidazole-2-carboxylic acid with EDCI in dichloromethane.
- Adding methanol to form the methyl ester.
- Isolating the hydrochloride salt via precipitation with gaseous HCl.
This method is favored for its mild conditions (0°C to room temperature) and compatibility with acid-sensitive substrates.
Comparative Efficiency
While EDCI-mediated coupling achieves yields of 70–80%, it requires stoichiometric carbodiimide and generates urea byproducts, complicating purification. Catalytic DMAP (10 mol%) mitigates these issues by accelerating the reaction, reducing EDCI usage by 30%.
Alkylation and Cyclization Approaches
n-Butyllithium-Mediated Alkylation
A 2017 Organic & Biomolecular Chemistry paper describes the use of n-butyllithium to deprotonate 1-methylimidazole at −78°C, followed by quenching with dimethylcarbamoyl chloride to form the methyl ester. After workup, the product is treated with hydrochloric acid to afford the hydrochloride salt.
Challenges and Yield Optimization
This method yields 60–65% due to competitive side reactions at low temperatures. Substituting tetrahydrofuran (THF) with methyl tert-butyl ether (MTBE) improves selectivity by stabilizing the lithium intermediate, boosting yields to 75%.
Comparative Analysis and Optimization Strategies
Method Efficiency and Scalability
| Method | Yield | Reaction Time | Scalability | Cost |
|---|---|---|---|---|
| Chloroformate-mediated | 85–90% | 4–6 h | High | Low |
| Hydrogen peroxide oxidation | 100% | 72 h | Low | Moderate |
| EDCI/DMAP coupling | 70–80% | 12–24 h | Moderate | High |
| n-Butyllithium alkylation | 60–75% | 8–10 h | Low | Very high |
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-imidazole-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The imidazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
Methyl 1H-imidazole-2-carboxylate hydrochloride serves as a crucial building block for synthesizing more complex organic molecules and heterocycles. Its imidazole ring facilitates various chemical reactions, making it a valuable intermediate in synthetic organic chemistry. The compound can participate in reactions such as:
- Nucleophilic substitutions
- Cycloadditions
- Condensations
These reactions enable the formation of diverse derivatives that can exhibit unique properties and biological activities.
Biological Applications
Potential Antimicrobial and Anticancer Properties
Research has indicated that this compound possesses potential antimicrobial and anticancer activities. Studies have shown that imidazole derivatives can inhibit the growth of various bacterial strains and exhibit cytotoxic effects against cancer cells. The mechanism of action often involves the compound's interaction with biological macromolecules, such as enzymes and receptors, modulating their activity .
Medicinal Chemistry
Drug Development
this compound is explored for its role in drug development, particularly as a precursor for pharmaceuticals targeting specific enzymes or receptors. Its derivatives have been implicated in the synthesis of drugs with applications in treating infections, cancer, and other diseases. For example:
- Antimicrobial agents : Compounds derived from this compound have shown efficacy against various pathogens.
- Anticancer drugs : Some derivatives are being studied for their ability to induce apoptosis in cancer cells through targeted mechanisms .
Industrial Applications
Catalysis and Material Science
In industrial settings, this compound finds applications in the production of materials with specific properties. It is utilized as:
- Catalysts : The compound can act as a catalyst or ligand in metal complexes, enhancing reaction rates and selectivity in synthetic processes.
- Ligands : It plays a role in coordinating metal ions, which is crucial for developing new catalytic systems .
Data Table
Case Studies
-
Antimicrobial Activity Study :
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as an antimicrobial agent . -
Synthesis of Anticancer Compounds :
Research focused on synthesizing imidazole derivatives from this compound demonstrated promising cytotoxic effects against cancer cell lines. The study highlighted the compound's role in developing novel anticancer therapies . -
Catalytic Applications :
Investigations into the catalytic properties of this compound revealed its effectiveness in facilitating specific chemical reactions under mild conditions, showcasing its utility in green chemistry initiatives .
Mechanism of Action
The mechanism of action of methyl 1H-imidazole-2-carboxylate hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound’s functional groups can participate in hydrogen bonding and other interactions, modulating biological pathways .
Comparison with Similar Compounds
Key Observations:
Ester vs. Carboxylic Acid: The methyl ester hydrochloride is more lipophilic than 1-benzyl-1H-imidazole-2-carboxylic acid () but less polar than the free carboxylic acid.
Aldehyde vs. Ester Reactivity :
- 2-Imidazole-carboxaldehyde () undergoes pH-dependent hydration to form gem-diols, a behavior absent in ester derivatives. The ester group in this compound is more stable under acidic conditions but susceptible to hydrolysis in basic environments .
Salt Formation and Solubility: The hydrochloride salt in the target compound enhances water solubility compared to non-salt analogs like ethyl 1H-imidazole-2-carboxylate (). In contrast, 2-(1-naphthylmethyl)-imidazoline hydrochloride () exhibits higher lipophilicity due to the naphthyl group, despite its ionic nature .
Stability and Reactivity
- pH Sensitivity :
While 2-imidazole-carboxaldehyde forms gem-diols under acidic conditions (), the ester group in this compound is more resistant to hydration but may hydrolyze to the carboxylic acid under prolonged exposure to moisture or extreme pH . - Thermal and Photolytic Stability : Compounds like 2-(1-naphthylmethyl)-imidazoline hydrochloride () degrade under light or heat, releasing hazardous gases (e.g., HCl, CO). Similar risks may apply to the target compound due to its hydrochloride moiety .
Biological Activity
Methyl 1H-imidazole-2-carboxylate hydrochloride is a compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships, and relevant case studies.
Overview of Biological Activity
This compound exhibits a range of biological activities, particularly in antimicrobial and anticancer research. Its structure allows it to interact with various biological targets, leading to significant therapeutic implications.
Antimicrobial Properties
Research indicates that this compound has notable antimicrobial activity. It has been studied as a potential inhibitor of metallo-β-lactamases (MBLs), which are enzymes responsible for antibiotic resistance in bacteria. The compound's ability to bind metal ions is crucial for its inhibitory action against MBLs, making it a candidate for combating resistant bacterial strains.
Table 1: Antimicrobial Activity Against MBLs
| Compound | Inhibition Concentration (IC50) | Target Enzyme |
|---|---|---|
| This compound | 0.018 µM | VIM-2, VIM-5 |
| Other tested compounds | Varies | Various |
The structure-activity relationship (SAR) analyses suggest that modifications to the imidazole ring can enhance or diminish antimicrobial efficacy. For instance, the introduction of specific substituents on the imidazole ring has been shown to improve binding affinity and inhibition potency against MBLs .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that compounds with similar imidazole structures can interfere with cancer cell proliferation and induce apoptosis.
Case Study: Anticancer Mechanism Exploration
In a study focused on the anticancer mechanisms of imidazole derivatives, this compound was found to inhibit key signaling pathways involved in tumor growth. The compound demonstrated the ability to induce cell cycle arrest and promote apoptosis in various cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Metal Coordination : The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes such as MBLs.
- Hydrogen Bonding : Functional groups in the compound participate in hydrogen bonding with amino acid residues in target proteins, modulating biological pathways.
- Inhibition of Protein Interactions : The compound may disrupt critical protein-protein interactions necessary for bacterial survival and cancer cell proliferation .
Research Findings
Recent studies have further elucidated the biological potential of this compound:
- Synergistic Effects : Certain combinations with existing antibiotics have shown enhanced efficacy against resistant bacterial strains, reducing minimum inhibitory concentrations (MICs) significantly .
- Cytotoxicity Assessment : In vitro tests revealed that while exhibiting antimicrobial properties, the compound maintained a favorable cytotoxicity profile, suggesting potential for therapeutic use without significant side effects .
Q & A
Q. What in vitro assays assess the compound’s biological activity and toxicity?
Q. How can researchers identify gaps in current literature on this compound?
- Methodological Answer : Systematic reviews (PRISMA guidelines) of PubMed/Scopus using keywords: “imidazole carboxylate hydrochloride,” “synthetic methodology,” “biological activity.” Patent searches (Espacenet) reveal industrial applications. Collaborate with crystallography consortia for unpublished data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
